2-Isopropyl-1,3-cyclohexadiene
Description
Significance of Cyclohexadiene Systems in Modern Synthetic and Mechanistic Chemistry
Cyclohexadienes are six-membered cyclic compounds containing two carbon-carbon double bonds. Their conjugated π-electron systems are key to their reactivity, making them valuable intermediates in a variety of chemical transformations. fiveable.me One of the most significant applications of cyclohexadiene systems is in pericyclic reactions, particularly the Diels-Alder reaction. fiveable.melibretexts.org This reaction, a [4+2] cycloaddition, allows for the formation of two new carbon-carbon bonds in a single, stereospecific step, providing a powerful tool for the synthesis of complex cyclic molecules. libretexts.orgucalgary.ca The stereochemistry and regioselectivity of these reactions are governed by the principles of orbital symmetry, allowing for precise control over the molecular architecture. fiveable.me
Beyond cycloadditions, cyclohexadienes participate in a range of other reactions, including photochemical electrocyclic reactions, which can lead to the formation of aromatic compounds. fiveable.me The driving force for many of these reactions is the gain in resonance stabilization associated with the formation of an aromatic ring. acs.org This "pro-aromatic" nature makes cyclohexadiene derivatives useful as precursors for generating radicals and other reactive intermediates under neutral conditions. acs.orgst-andrews.ac.uk Furthermore, the pyrolysis of cyclohexadienes has been studied to understand their thermal decomposition mechanisms. rsc.org The versatility of the cyclohexadiene core has led to the development of a suite of synthetic reagents designed for clean radical chain syntheses. acs.orgst-andrews.ac.uk
Overview of Isopropyl-Substituted Cyclohexadienes in Academic Inquiry
The introduction of an isopropyl substituent onto the cyclohexadiene ring, as in 2-isopropyl-1,3-cyclohexadiene, introduces specific steric and electronic effects that influence its reactivity. While research on this compound itself is not extensively documented in readily available literature, the study of substituted cyclohexadienes, in general, is a vibrant area of academic inquiry. For instance, the presence of substituents can direct the regioselectivity of reactions like the Diels-Alder reaction and influence the stability of intermediates.
Research into related substituted cyclohexadienes, such as those with methyl, silyl, and various functional groups, provides insight into the potential behavior of this compound. acs.orgrsc.org For example, studies on the synthesis and reactions of 1,3-cyclohexadiene-1-carboxylic acid derivatives highlight how functional groups can be used to construct complex molecular frameworks. ontosight.ainih.gov The photochemical isomerization of substituted cyclohexadienes, such as α-phellandrene (1-methyl-4-isopropyl-1,5-cyclohexadiene), has also been investigated, demonstrating the conversion to acyclic trienes upon irradiation. researchgate.net The study of these analogs provides a foundation for predicting the chemical properties and potential applications of this compound in organic synthesis.
Chemical Properties and Synthesis of this compound
The specific arrangement of atoms and bonds in this compound dictates its physical and chemical characteristics. Understanding these properties is crucial for its application in synthetic organic chemistry.
| Property | Value |
| Molecular Formula | C9H14 |
| Molecular Weight | 122.21 g/mol |
| InChI | InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3 |
| InChIKey | VILCTEZPMKNBPD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CCCC=C1 |
Table 1: General Properties of this compound. guidechem.comnih.govstenutz.eu
The synthesis of cyclohexadienes can be achieved through various methods, including the double dehydrobromination of 1,2-dibromocyclohexane (B1204518). wikipedia.org Another common method is the dehydration of cyclohexenols. For instance, heating cyclohexanol (B46403) with a catalytic amount of acid can lead to the formation of cyclohexene (B86901) through an E1 elimination mechanism. libretexts.org While specific synthesis routes for this compound are not widely published, analogous reactions starting from appropriately substituted precursors, such as 2-isopropylcyclohexanol, could potentially yield the desired diene. The choice of reagents and reaction conditions would be critical in controlling the regioselectivity of the double bond formation.
Spectroscopic Data of this compound
The infrared (IR) spectrum of 1,3-cyclohexadiene (B119728) shows characteristic C-H stretching and bending frequencies for the alkene and alkane portions of the molecule, as well as C=C stretching absorptions for the conjugated double bonds. nist.gov For this compound, one would expect to see additional C-H stretching and bending vibrations corresponding to the isopropyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural information. In the ¹H NMR spectrum, one would anticipate signals for the vinyl protons on the diene system, the allylic protons, and the protons of the isopropyl group (a doublet for the methyl groups and a septet for the methine proton). The ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the diene and the sp³-hybridized carbons of the ring and the isopropyl substituent.
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (122.21 g/mol ). guidechem.comstenutz.eu Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages of the cyclohexadiene ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
VILCTEZPMKNBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 1,3 Cyclohexadiene and Analogues
Dehydrohalogenation Routes to 1,3-Cyclohexadienes
Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental method for the synthesis of alkenes and can be extended to the formation of conjugated dienes like 1,3-cyclohexadienes. vaia.comwikipedia.org This approach typically involves the treatment of a suitable halo- or dihalocyclohexane with a base.
Regioselective Dehydrobromination Pathways
The regioselectivity of dehydrohalogenation is a critical aspect, often governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. msu.eduwordpress.com However, the stereochemistry of the starting material and the choice of base can significantly influence the outcome. For instance, the E2 elimination reaction, which is favored by strong bases, requires an anti-periplanar arrangement of the departing hydrogen and halogen atoms. msu.eduquizlet.com In cyclohexane (B81311) systems, this translates to a preference for a diaxial conformation of the hydrogen and the leaving group. msu.eduyoutube.com
The synthesis of 1,3-cyclohexadiene (B119728) from 1,2-dibromocyclohexane (B1204518) is a classic example. orgsyn.org Treatment of 1,2-dibromocyclohexane with a strong base, such as sodium hydride in triethylene glycol dimethyl ether and isopropyl alcohol, leads to a double dehydrobromination to yield the desired diene. orgsyn.org The regioselectivity here is directed by the positions of the bromine atoms, leading to the conjugated system.
Optimized Conditions for Dienyl System Formation
The choice of reaction conditions is paramount for maximizing the yield of the desired 1,3-cyclohexadiene and minimizing side reactions. Strong bases are typically employed to promote the elimination reaction. wikipedia.org Common bases include potassium hydroxide (B78521) (KOH) in ethanol, sodium ethoxide (NaOCH2CH3) in ethanol, and potassium tert-butoxide (KOC(CH3)3). wikipedia.orgwordpress.com The selection of a bulky base like potassium tert-butoxide can sometimes favor the formation of the less substituted (Hofmann) product due to steric hindrance. msu.edu
The reaction temperature also plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions such as isomerization or polymerization. numberanalytics.com Therefore, careful control of temperature is necessary. For the dehydrobromination of 1,2-dibromocyclohexane, maintaining the reaction temperature between 100–110°C is recommended to ensure a controlled reaction and good yield of 1,3-cyclohexadiene. orgsyn.org
Organometallic Approaches in Cyclohexadiene Synthesis
Organometallic chemistry offers powerful and versatile tools for the construction of cyclic systems, including 1,3-cyclohexadienes. These methods often provide high levels of control over stereochemistry and regiochemistry.
Transition Metal-Catalyzed Coupling Reactions for Ring Construction
Transition metal-catalyzed reactions are at the forefront of modern organic synthesis. oup.com Several methods have been developed for the synthesis of cyclohexadiene derivatives using transition metals like palladium, nickel, and rhodium.
One notable approach is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and diynes, which can lead to the formation of substituted benzenes and 1,3-cyclohexadienes. msu.edu This atom-efficient process allows for the construction of the six-membered ring in a single step. For example, cobalt complexes can catalyze the cycloaddition of two alkyne units with an alkene to form a 1,3-cyclohexadiene. msu.edu Similarly, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes provide an efficient route to functionalized cyclohexadienes under mild conditions. williams.edu
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also valuable for constructing cyclohexadiene systems. pressbooks.pub For instance, the Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene has been demonstrated as a method for the stereocontrolled synthesis of polyfunctional cyclohexanes and cyclohexenes. researchgate.netrsc.org
Stereocontrolled Alkylation and Annulation Strategies
Organometallic reagents can be employed in stereocontrolled alkylation and annulation reactions to build the cyclohexadiene ring with high precision. The use of organoiron complexes has been shown to be effective in controlling the stereochemistry of cyclohexadiene functionalization. case.edu
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful strategy. For instance, the Robinson annulation, a classic ring-forming reaction, can be used to construct cyclohexenone systems, which can then be further elaborated to cyclohexadienes. nih.gov Organometallic reagents can be used in conjunction with such annulation strategies to introduce specific substituents with stereocontrol.
Organocatalytic Strategies in Cyclohexadiene Formation
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside organometallic and enzymatic catalysis. mdpi.com These methods utilize small organic molecules as catalysts and offer a green and efficient alternative for the synthesis of chiral molecules.
Organocatalytic approaches to 1,3-cyclohexadienes often involve domino reactions, where multiple bond-forming events occur in a single pot. acs.org Proline and its derivatives are common organocatalysts used in these transformations. mdpi.com For example, the organocatalytic self-condensation of α,β-unsaturated aldehydes can lead to the formation of 1,3-cyclohexadien-1-al compounds. mdpi.com This reaction proceeds through the formation of a Schiff-base intermediate. mdpi.com
Furthermore, switchable organocatalytic enantioselective reactions have been developed for the synthesis of complex bicyclic systems containing a cyclohexadiene core. nih.govresearchgate.net By tuning the reaction conditions or the catalyst, it is possible to control the reaction pathway to yield different chiral products from the same starting materials. nih.govresearchgate.net For instance, the enantioselective carbosulfenylation/sulfenolactonization of cyclohexa-1,4-dienes can be achieved using different organocatalysts to access chiral bicyclo[m.n.1] ring systems. nih.gov
Enantioselective Routes via Organocatalysis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexadiene structures. These methods often utilize small organic molecules, such as proline derivatives, to catalyze reactions that form the cyclohexadiene ring with high stereocontrol. nih.gov
One prominent strategy involves the reaction of α,β-unsaturated aldehydes. Depending on the substitution pattern of the aldehyde, either a [4+2] or a [3+3] cycloaddition pathway can be favored. For instance, the reaction of crotonaldehyde (B89634) with L-proline typically proceeds through a [3+3] cycloaddition. However, other α,β-unsaturated aldehydes bearing β-substituents tend to favor the [4+2] adduct. nih.gov The mechanism can be directed towards a desired outcome by careful selection of the organocatalyst and reaction conditions. Proline derivatives are frequently employed as organocatalysts in these transformations. nih.gov
These organocatalytic methods are particularly valuable for constructing chiral 1,3-cyclohexadienal derivatives, which can then be further modified. The initial cyclization is often followed by subsequent reactions, such as oxidation, to yield highly substituted aromatic compounds. nih.gov
Tandem and Cascade Reactions for Polycyclic Systems
Tandem and cascade reactions offer an efficient approach to constructing complex polycyclic systems incorporating a cyclohexadiene ring in a single synthetic operation. researchgate.net These sequences often involve a series of pericyclic reactions, such as electrocyclizations and intramolecular Diels-Alder (IMDA) reactions, to rapidly build molecular complexity. nih.gov
For example, a conjugated octaene can be transformed into a complex polycyclic natural product through a series of enzyme-controlled isomerization and pericyclic reactions. nih.gov This can involve a 6π-electrocyclization to form a cyclohexadiene intermediate, which then undergoes an intramolecular Diels-Alder reaction to yield a tricyclic system. nih.gov Non-enzymatic thermal 8π-6π-electrocyclization cascades have also been reported in the biosynthesis of certain natural products. nih.gov
Organocatalysis can also play a role in initiating these cascades. For instance, a Michael addition-initiated [4+2] annulation between an electron-deficient alkene and a fluoro-substituted starting material can be catalyzed by DABCO to produce polysubstituted biaryls. rsc.orgnih.gov Similarly, secondary amines like pyrrolidine (B122466) can catalyze [3+3] cascade reactions between α,β-unsaturated aldehydes and allylic sulfone-containing compounds to form multi-substituted benzenes. rsc.org These tandem processes are highly valuable for the efficient synthesis of complex molecules from simple starting materials. researchgate.net
Diels-Alder Reactions for Substituted Cyclohexadiene Core Formation
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings and is widely employed in the synthesis of substituted cyclohexadienes. nih.govwikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org
Intermolecular Diels-Alder Cycloadditions
Intermolecular Diels-Alder reactions provide a direct route to the cyclohexadiene core. wikipedia.org The reaction's efficiency and regioselectivity are often enhanced by the electronic properties of the reactants. Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. For example, dienes with electron-donating groups (like alkyl or alkoxy groups) react readily with dienophiles bearing electron-withdrawing groups (such as carbonyls or nitriles).
The formation of a 1,3-cyclohexadien-1-al scaffold can be achieved through a Diels-Alder reaction followed by a base-promoted β-elimination. nih.gov Lewis acid or Brønsted acid catalysis can also be employed to facilitate the reaction between components like cinnamaldehyde (B126680) and various enamines. nih.gov In some cases, the use of a sulfur-containing diene can lead to high regioselectivity, with the sulfide (B99878) group acting as both a regioselective assistant and a good leaving group after the initial cycloaddition. nih.gov
| Diene | Dienophile | Conditions | Product | Reference |
| Sulfur-containing diene | Acrolein | Not specified | 1,3-Cyclohexadienal | nih.gov |
| Cinnamaldehyde | Enamine | Lewis or Brønsted acid | Substituted 1,3-cyclohexadienal | nih.gov |
| 1,3-Butadiene (B125203) | Ethene | Harsh conditions | Cyclohexene (B86901) | |
| 1,3-Butadiene | Ethyne | Not specified | 1,4-Cyclohexadiene |
Intramolecular Diels-Alder Cycloadditions
Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are a powerful strategy for constructing complex polycyclic systems. oregonstate.eduresearchgate.net This approach is often favored due to a reduced entropic cost, allowing reactions to proceed even with electronically unactivated starting materials and leading to highly strained products. oregonstate.edu
A key advantage of the IMDA reaction is the formation of two rings in a single step. researchgate.net The reaction often exhibits high regio- and stereoselectivity due to the constraints imposed by the connecting chain between the diene and dienophile. researchgate.net For instance, the IMDA reaction of 5-vinyl-1,3-cyclohexadienes yields substituted tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edu In some cases, the IMDA reaction can be triggered in situ by a 6π electrocyclization of an octatetraene. oregonstate.edu The intramolecular trapping of 1,2-cyclohexadienes with a tethered furan (B31954) via a Diels-Alder cycloaddition has also been shown to produce complex tetracyclic scaffolds as single diastereomers. acs.org
| Substrate | Product | Key Features | Reference |
| 5-Vinyl-1,3-cyclohexadienes | Substituted tricyclo[3.2.1.02,7]oct-3-enes | Forms caged tricyclic systems | oregonstate.edu |
| 1,2-Cyclohexadienes with pendent furans | Tetracyclic scaffolds | Allene generated under mild conditions; endo diastereomer formed exclusively | acs.org |
| cis-Cyclohexadienediols | Bridged isoquinoline (B145761) synthons | Enzymatically derived starting material | researchgate.net |
Regiochemical Control in Cycloaddition to Form Isopropyl-Cyclohexadienes
Controlling the regiochemistry in Diels-Alder reactions is crucial when unsymmetrical dienes and dienophiles are used, as this can lead to the formation of constitutional isomers. masterorganicchemistry.com The regioselectivity is largely governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com
Generally, in a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile. masterorganicchemistry.com This can be predicted by considering the resonance structures of the reactants. For dienes with an electron-donating group at the 1-position, the "ortho" (1,2) product is typically favored. For dienes with a substituent at the 2-position, the "para" (1,4) product is the major isomer. The "meta" (1,3) product is usually only a minor byproduct. masterorganicchemistry.com
Lewis acid catalysis can also influence and enhance the regioselectivity of the reaction. sci-hub.se The constraints of an intramolecular reaction also provide a powerful means of controlling both the regio- and stereochemistry of the cycloaddition, often leading to a single regioisomer. sci-hub.se For example, the type 2 intramolecular Diels-Alder reaction produces carbocyclic bridgehead alkenes as single regioisomers. sci-hub.se
Functional Group Transformations and Derivatization Strategies
Following the formation of the cyclohexadiene core, a wide range of functional group transformations and derivatization strategies can be employed to access a diverse array of target molecules. These transformations can include modifications of existing functional groups or the introduction of new ones.
For instance, cyclohexadienyl intermediates can be generated through rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes. Subsequent oxidation of these intermediates with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) provides access to triarylmethanes. acs.org
The cyano group, due to its versatility, is a valuable functional handle. It can be readily converted into other functionalities such as carbonyls and amines. preprints.org For example, the cyano group can participate as a directing or activating group in various transformations. preprints.org
Furthermore, dihalogenation of the double bonds in the cyclohexadiene ring can provide precursors for further functionalization. For example, vicinal dichlorination can be achieved using specific reagents under visible light irradiation. nih.gov The resulting dichloro compounds can then be converted into other valuable derivatives, such as vinyl azides or thiazolines. nih.gov Bromination of cyclohexene derivatives with N-bromosuccinimide (NBS) followed by dehydrobromination is another common method to introduce unsaturation and form the cyclohexadiene ring system.
| Starting Material | Reagent(s) | Transformation | Product | Reference |
| Cyclohexadiene | Diaryldiazomethane, Rh2(S-PTAD)4, DDQ | C-H functionalization, Oxidation | Triarylmethane | acs.org |
| Alkene | fac-Ir(ppy)3, Reagent H, blue LEDs | Vicinal dichlorination | Dichloroalkane | nih.gov |
| 5-Methylcyclohexene | NBS, Sodium ethoxide | Bromination, Dehydrobromination | 5-Methyl-1,3-cyclohexadiene |
Modification of Pre-existing Cyclohexadiene Scaffolds
One effective strategy for synthesizing substituted 1,3-cyclohexadienes involves the direct modification of a cyclohexadiene precursor. This approach is particularly useful for introducing alkyl groups, such as isopropyl, onto specific positions of the diene system. A notable method in this category employs the cross-coupling of enol triflates derived from cyclohexanedione precursors with organocuprates.
This synthetic route often begins with a commercially available or readily prepared cyclic ketone, such as 1,4-cyclohexanedione (B43130) monoethylene ketal. d-nb.info The procedure allows for the sequential and regioselective introduction of different alkyl groups onto the cyclohexadiene backbone. For instance, in the synthesis of a deuterated analogue of α-terpinene, a related isopropyl-substituted cyclohexadiene, researchers first created an enol triflate from the protected cyclohexanedione. This intermediate then underwent a cross-coupling reaction with an appropriate alkylcuprate, such as lithium dimethylcuprate, to install the first alkyl group. Following the initial coupling, the ketal protecting group is removed, and a second enol triflate is formed, allowing for a subsequent coupling reaction to introduce a second substituent, such as an isopropyl group, using a reagent like chloromagnesium cyano(isopropyl)cuprate. d-nb.info This stepwise approach provides precise control over the substitution pattern on the final cyclohexadiene ring.
The general applicability of this method makes it a powerful tool for creating a variety of 1,4-dialkyl-substituted 1,3-cyclohexadiene derivatives simply by varying the organocuprate reagents used in the coupling steps. d-nb.info
Table 1: Representative Synthesis via Modification of Cyclohexadiene Precursor This table illustrates a general synthetic sequence for 1,4-dialkyl-substituted 1,3-cyclohexadienes based on the modification of a cyclohexanedione scaffold.
| Step | Starting Material | Reagents | Key Intermediate/Product | Yield | Reference |
| 1 | 1,4-Cyclohexanedione monoethylene ketal | 1. KHMDS, PhN(Tf)₂2. Me₂CuLi | 4-Methyl-2-cyclohexen-1-one monoethylene ketal | - | d-nb.info |
| 2 | Product from Step 1 | 1. LiAlH₄2. H₃O⁺ | 4-Methyl-2-cyclohexen-1-one | - | d-nb.info |
| 3 | Product from Step 2 | 1. KHMDS, PhN(Tf)₂2. i-Pr(CN)CuMgCl | 1-Methyl-4-isopropyl-1,3-cyclohexadiene (α-Terpinene) | 24% (overall, 6 steps) | d-nb.info |
Introduction of the Isopropyl Group in Late-Stage Synthesis
In contrast to building upon a basic diene scaffold, another important synthetic strategy involves introducing the isopropyl group at a later stage of a more complex synthesis. This is particularly valuable in the total synthesis of natural products where the cyclohexadiene moiety is embedded within a larger molecular framework. Late-stage functionalization allows for the installation of the isopropyl group after the main carbocyclic core has been assembled, avoiding potential interference of the substituent with earlier reaction steps.
A clear example of this approach is found in synthetic routes where an exocyclic double bond is converted into an isopropyl group. For instance, in the synthesis of the marine natural product (−)-hamigeran B, a complex molecule containing a substituted cyclohexane ring, the required endo-isopropyl group was installed via the selective hydrogenation of a cyclopropylidene substituent. acs.org This transformation, occurring late in the synthesis, effectively creates the isopropyl moiety from a pre-existing functionality on the assembled ring system.
Another approach involves the acid-catalyzed isomerization of terpene derivatives. For example, the natural product carvone, which contains an isopropenyl group, can be isomerized to carvacrol, an aromatic phenol (B47542), under strong acid conditions. researchgate.net While this leads to an aromatic system rather than a cyclohexadiene, the underlying principle of modifying a pre-existing terpene-like structure in a late-stage reaction is a relevant concept. Such isomerizations can be catalyzed by various acids, including mineral acids and acid-treated montmorillonite (B579905) clays. researchgate.net By carefully controlling reaction conditions and catalyst selection, it is conceivable to steer such rearrangements towards the formation of a stable cyclohexadiene isomer over aromatization.
Table 2: Examples of Late-Stage Isopropyl Group Introduction Strategies This table summarizes conceptual strategies for introducing an isopropyl group or modifying a related precursor in the later steps of a synthesis.
| Strategy | Precursor Type | Transformation | Reagents/Conditions | Product Type | Reference |
| Hydrogenation of Exocyclic Alkene | Cyclopropylidene-substituted cyclohexane | Selective hydrogenation | H₂, Catalyst (e.g., Rh/C) | endo-Isopropyl substituted cyclohexane | acs.org |
| Isomerization | Isopropenyl-substituted cyclohexenone (e.g., Carvone) | Acid-catalyzed rearrangement | Strong acids (HBr, H₂SO₄), Montmorillonite | Isopropyl-substituted phenol (Carvacrol) | researchgate.net |
| Hydrolysis of Precursor | Isopropyl-substituted dimethoxy-cyclohexadiene | Hydrolysis | Aqueous acid | Isopropyl-substituted cyclohexanedione | wm.edu |
Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 1,3 Cyclohexadiene
Pericyclic Reaction Dynamics
Pericyclic reactions are a class of concerted reactions characterized by a cyclic transition state, where bond-making and bond-breaking occur simultaneously without intermediates. The reactivity of 2-isopropyl-1,3-cyclohexadiene is significantly influenced by these pathways, which are governed by the principles of orbital symmetry.
Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a conjugated π-system into a cyclic compound with one more σ-bond and one fewer π-bond, or the reverse ring-opening process. nih.gov The ring-opening of a 1,3-cyclohexadiene (B119728) derivative to a 1,3,5-hexatriene (B1211904) involves the cleavage of a σ-bond and the formation of a new π-bond. This transformation involves 6 electrons (four π-electrons and two σ-electrons) and its stereochemical outcome is predicted by the Woodward-Hoffmann rules. acs.orgwikipedia.org These rules are based on the conservation of orbital symmetry, stating that the symmetry of the molecular orbitals of the reactant must be maintained throughout the reaction to the product. illinois.edu
For a 6-electron system like 1,3-cyclohexadiene, the Woodward-Hoffmann rules predict distinct stereochemical pathways depending on the reaction conditions (thermal or photochemical), as summarized in the table below. libretexts.orgaskfilo.com
| Reaction Condition | Number of π-Electrons | Allowed Mode of Rotation |
| Thermal (Δ) | 4n + 2 (e.g., 6) | Disrotatory |
| Photochemical (hν) | 4n + 2 (e.g., 6) | Conrotatory |
| Thermal (Δ) | 4n (e.g., 4) | Conrotatory |
| Photochemical (hν) | 4n (e.g., 4) | Disrotatory |
| Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions. libretexts.orgmasterorganicchemistry.com |
The stereochemical course of an electrocyclic reaction is defined by the rotational motion of the termini of the breaking σ-bond. illinois.edu
Disrotatory motion involves the two termini rotating in opposite directions (one clockwise, one counterclockwise). libretexts.org Under thermal conditions, the 6-electron ring-opening of this compound is predicted to proceed via a disrotatory pathway.
Conrotatory motion involves the two termini rotating in the same direction (both clockwise or both counterclockwise). libretexts.org Under photochemical activation, the reaction follows a conrotatory path. nih.govacs.org
The isopropyl substituent at the C2 position directly influences the stereochemistry of the resulting hexatriene product, as its position is determined by this concerted rotation. For instance, in the photochemical conrotatory ring-opening of related substituted cyclohexadienes like α-terpinene, the stereospecificity is guaranteed by the planarization and rehybridization of the carbon atoms during the rotation. nih.gov
The photochemical ring-opening of 1,3-cyclohexadiene and its derivatives is a model system for studying ultrafast chemical reactions. rsc.org Upon absorption of ultraviolet light, the molecule is excited from its electronic ground state (S₀) to the 1B excited state (S₁). kyoto-u.ac.jpresearchgate.net The subsequent reaction occurs on an incredibly fast timescale, often within tens to hundreds of femtoseconds. acs.orgkyoto-u.ac.jp For the parent 1,3-cyclohexadiene, the reaction to form 1,3,5-hexatriene occurs in as little as 68 fs. acs.orgkyoto-u.ac.jp
A critical feature of this photochemical reaction is that the excited state of the reactant is not electronically correlated with the ground state of the product. acs.orgkyoto-u.ac.jp Therefore, the reaction cannot proceed entirely on a single potential energy surface. Instead, it must be facilitated by nonadiabatic transitions , which are radiationless electronic transitions between different potential energy surfaces. acs.orgnih.gov These transitions typically occur at points known as conical intersections (CIs) , where the potential energy surfaces of two electronic states become degenerate (i.e., they have the same energy). nih.gov
The dynamics for 1,3-cyclohexadiene are understood to involve:
Excitation from the S₀ ground state to the S₁ excited state. kyoto-u.ac.jp
Rapid movement of the wavepacket on the S₁ potential energy surface towards a CI with a lower-lying excited state (2A or S₂). researchgate.net
A nonadiabatic transition through the CI to the lower excited state. researchgate.net
Further evolution on the 2A surface towards the S₂/S₀ conical intersection, which ultimately leads back to the ground state potential energy surface, yielding either the hexatriene product or the original cyclohexadiene reactant. acs.orgbarbatti.org
Simulations using methods like trajectory surface hopping (TSH) have been instrumental in modeling these complex dynamics, which involve multiple electronic states and their interactions. nih.govbarbatti.orgresearchgate.net
Sigmatropic Rearrangements and Hydrogen Shifts
Sigmatropic rearrangements are pericyclic reactions where a σ-bond moves across a conjugated π-system, with a corresponding shift in the π-bonds. wikipedia.orgethz.ch The reaction is classified by an order term [i,j], which denotes the number of atoms over which each end of the σ-bond has migrated. wikipedia.org
For 1,3-cyclohexadiene systems, rsc.orgacs.org sigmatropic hydrogen shifts are particularly relevant. acs.orgmsu.edu This process involves the migration of a hydrogen atom from a saturated carbon (C5 or C6) to the terminus of the diene system (C1 or C4). This is a 6-electron process (the two electrons from the C-H σ-bond and the four electrons from the diene's π-system) and is predicted by the Woodward-Hoffmann rules to proceed suprafacially under thermal conditions. libretexts.org A suprafacial shift means the hydrogen atom departs from and bonds to the same face of the π-system. msu.edulibretexts.org
While rsc.orgacs.org hydrogen shifts are common, thermal rsc.orgacs.org alkyl shifts in open-chain systems are not observed. wikipedia.org In cyclic systems like substituted cyclohexadienes, alkyl shifts may proceed through a more complex mechanism involving an initial electrocyclic ring-opening, followed by a rsc.orgbarbatti.org sigmatropic shift in the resulting triene, and a final electrocyclic ring-closure. wikipedia.org
Ene Reactions of Isopropyl-Substituted Cyclohexadienes
The ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). inflibnet.ac.in The reaction results in the formation of a new σ-bond, the migration of the ene's double bond, and the transfer of the allylic hydrogen to the enophile. nih.gov
In the case of this compound, the molecule can act as the ene component. The allylic hydrogens available for transfer are located on the isopropyl group and the C5/C6 positions of the ring. The reaction with a suitable enophile (e.g., an activated alkene or alkyne) would proceed through a cyclic transition state, as shown in the general mechanism below.
The regioselectivity and stereoselectivity of ene reactions are influenced by steric and electronic factors. acs.org Electron-withdrawing groups on the enophile and electron-donating groups on the ene component can accelerate the reaction. inflibnet.ac.in Furthermore, Lewis acids are known to catalyze ene reactions, allowing them to proceed at lower temperatures with improved yields and selectivity. inflibnet.ac.in While specific studies on the ene reactions of this compound are not widely documented, the principles apply, and its reactivity would be competitive with other pericyclic pathways like cycloadditions.
Cycloaddition Chemistry
Cycloaddition reactions involve two π-electron systems combining to form a cyclic molecule with two new σ-bonds. msu.edu As a conjugated diene, this compound is well-suited to participate in [4+2] cycloadditions, famously known as the Diels-Alder reaction. libretexts.org
In a typical Diels-Alder reaction, the cyclohexadiene acts as the 4π component (the diene), reacting with a 2π component (the dienophile). libretexts.org The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. The presence of the isopropyl group will influence the facial selectivity of the dienophile's approach, potentially leading to a mixture of endo and exo products, although the endo product is often favored due to secondary orbital interactions. libretexts.org
Studies on the cycloaddition of 1,3-cyclohexadiene on silicon surfaces have shown that both [4+2] and [2+2] additions can occur. iastate.edu These studies suggest that the product distribution is often controlled by the kinetics of the initial adsorption and reaction, rather than by the thermodynamic stability of the final products. iastate.edu This implies that the initial interaction geometry between the diene and dienophile determines the reaction outcome. While [4+2] cycloadditions are thermally allowed for cyclohexadiene, [2+2] cycloadditions are generally forbidden by orbital symmetry rules for simple alkenes but can occur under photochemical conditions or with specially activated alkenes. libretexts.org
Diels-Alder Reaction Pathways of this compound
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has been extensively studied with substituted dienes like this compound. caltech.edu The reaction's stereoselective and regioselective nature allows for the creation of complex cyclic systems with multiple stereogenic centers. caltech.edu
In Diels-Alder reactions involving unsymmetrically substituted dienes and dienophiles, the formation of two regioisomeric products is possible. masterorganicchemistry.com For dienes with a substituent at the 2-position, such as this compound, the "para" adduct is typically the major product. masterorganicchemistry.commsu.edu This regioselectivity can be rationalized by considering the electronic effects of the substituents on the frontier molecular orbitals (FMOs) of the diene and dienophile. caltech.edumsu.edu The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the preferred orientation of the reactants. caltech.edu
The stereochemistry of the dienophile is conserved during the reaction. youtube.com For instance, if the substituents on the dienophile are cis, they will remain cis in the final product. youtube.com Similarly, trans substituents on the dienophile lead to a trans relationship in the cycloadduct. youtube.com
The following table provides examples of the regioselectivity observed in Diels-Alder reactions of substituted dienes.
| Diene Substituent Position | Major Product Regioisomer |
| C-1 | "ortho" (1,2-disubstituted) |
| C-2 | "para" (1,4-disubstituted) |
This table illustrates the general rule for regioselectivity in Diels-Alder reactions based on the position of the substituent on the diene. masterorganicchemistry.commsu.edu
A key aspect of the stereoselectivity in Diels-Alder reactions is the preference for the endo or exo adduct. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond of the diene, is often the kinetically favored product, a phenomenon known as the Alder Endo Rule. masterorganicchemistry.comscribd.com This preference is frequently explained by secondary orbital interactions, which are stabilizing interactions between the frontier orbitals of the diene and the unsaturated substituent on the dienophile that are not directly involved in bond formation. caltech.edumasterorganicchemistry.com These interactions are possible in the endo transition state but not in the exo transition state. scribd.com
However, the existence and significance of secondary orbital interactions have been a subject of debate, with some studies suggesting that other factors, such as solvent polarity, may also play a crucial role in determining endo selectivity. nih.gov For instance, the dimerization of (Z,Z)-1,4-dideutero-1,3-butadiene shows only a slight preference for the endo product, while its reaction with maleic anhydride (B1165640) is strongly endo-selective. nih.gov
The following table shows the endo/exo selectivity for the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles.
| Dienophile | Endo/Exo Ratio |
| Maleic Anhydride | High Endo Selectivity |
| Acrylonitrile | Moderate Endo Selectivity |
| Methyl Acrylate | Moderate Endo Selectivity |
This table provides examples of the varying degrees of endo selectivity observed in Diels-Alder reactions.
The presence of a substituent on the diene, such as the isopropyl group in this compound, can influence the facial selectivity of the Diels-Alder reaction. This refers to the preferential attack of the dienophile from one of the two faces of the diene. The facial selectivity is often governed by steric hindrance, with the dienophile approaching from the less sterically hindered face. acs.orgnih.gov
In the case of 5-substituted 1,3-cyclopentadienes, the major factor determining facial selectivity is the energy required to deform the diene into its transition state geometry. nih.gov For some substituents, such as fluoro, hydroxy, and amino groups at the 5-position, the syn addition (attack on the same face as the substituent) is favored. nih.gov In a study involving the cycloaddition of singlet oxygen to 5-isopropyl-1,3-cyclohexadiene, preferential attack on the more sterically hindered face was observed, leading to an endoperoxide. acs.org This unusual selectivity was rationalized by the possibility that attack from the less hindered face leads to an "ene" reaction instead of a [4+2] cycloaddition. acs.org
The solvent can have a significant impact on the rate and selectivity of Diels-Alder reactions. rug.nl Water, in particular, has been shown to accelerate these reactions and often enhances endo selectivity. rug.nlnih.govacademie-sciences.fr This "aqueous effect" is attributed to a combination of factors, including enforced hydrophobic interactions, which drive the nonpolar reactants together, and hydrogen-bonding interactions between water and the transition state. rug.nl
A study on the Diels-Alder reaction of cyclohexadiene derivatives with 1,4-benzoquinone (B44022) demonstrated that the effect of water as a solvent was more pronounced for dienes with alkyl substituents on the reacting carbons. nih.gov The yield of the adduct in water can be significantly higher than in organic solvents like toluene (B28343) or THF. nih.gov The addition of salts can also influence the reaction rate in aqueous media, with salts like NaCl (salting-out) and guanidinium (B1211019) chloride (salting-in) showing notable effects. nih.govresearchgate.net
The following table summarizes the effect of different solvents on the yield of the Diels-Alder reaction between 1-methyl-4-isopropylcyclohexa-1,3-diene and 1,4-benzoquinone.
| Solvent | Yield (%) |
| Water | 9 |
| Toluene | 1 |
| THF | 1 |
This table illustrates the significant rate enhancement observed in aqueous media for certain Diels-Alder reactions. nih.gov
The rate and selectivity of Diels-Alder reactions can be further enhanced through catalysis.
Lewis Acid Catalysis: Lewis acids are widely used to catalyze Diels-Alder reactions, particularly those involving α,β-unsaturated carbonyl compounds as dienophiles. masterorganicchemistry.comscielo.br The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the dienophile's LUMO and thereby accelerating the reaction. masterorganicchemistry.com This catalysis can also increase the endo:exo selectivity. masterorganicchemistry.comscribd.com For instance, the reaction of 1,3-cyclohexadiene with methyl vinyl ketone can be catalyzed by various halogen-bond donors, which act as Lewis acids. researchgate.net
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric Diels-Alder reactions. nih.govprinceton.edu Chiral secondary amines can react with α,β-unsaturated aldehydes to form reactive iminium ions, which then undergo cycloaddition with dienes. princeton.edu This approach has been successfully applied to the reaction of various dienes, including cyclohexadiene, with high enantioselectivity. princeton.edu
Photoinduced Cycloadditions: Photoinduced electron transfer can also facilitate cycloaddition reactions. researchgate.net For example, 2-vinylbenzofurans can undergo [4+2] and [2+2] cycloadditions with 1,3-cyclohexadienes in the presence of a sensitizer (B1316253). researchgate.net
The following table shows the effect of a catalyst on the yield and enantiomeric excess (ee) of a Diels-Alder reaction.
| Catalyst | Yield (%) | Exo:Endo Ratio | % ee (exo) |
| None | - | - | - |
| Chiral Amine Salt | 99 | - | 93 |
This table highlights the significant improvement in yield and enantioselectivity achievable with an organocatalyst. princeton.edu
[2+2] and [3+2] Cycloaddition Reactions
While less common for 1,3-dienes compared to the Diels-Alder reaction, this compound can potentially participate in other modes of cycloaddition.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a valuable method for synthesizing four-membered rings. libretexts.org These reactions typically require one of the reaction partners to be in an excited state. libretexts.org In the context of photoinduced electron transfer reactions, 2-vinylbenzofurans have been shown to undergo [2+2] cycloadditions with 1,3-cyclohexadienes. researchgate.net Transition-metal-catalyzed [2+2+2] cycloadditions of enediynes can also lead to the formation of cyclohexadiene derivatives. nih.govuwindsor.ca
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. uchicago.edu While there is no specific information found for this compound acting as a dipolarophile in the provided search results, this type of reaction is a general and powerful method for synthesizing a wide variety of heterocyclic compounds. uchicago.edu
Radical Cation Cycloadditions
The formation of a radical cation by removing an electron from a diene significantly alters its reactivity, making it susceptible to cycloaddition reactions with electron-rich dienophiles that would otherwise be electronically mismatched under thermal conditions. In the context of substituted cyclohexadienes, this approach has been explored.
An electron transfer catalysis reaction of (R)-α-phellandrene, which is 2-methyl-5-isopropyl-1,3-cyclohexadiene, with 4-methoxystyrene (B147599) has been reported to produce mixed cycloaddition products. mdpi.com This type of reaction is initiated by the single-electron oxidation of the diene to its radical cation, which then engages in a [4+2] cycloaddition with the dienophile. mdpi.comencyclopedia.pub The process can be initiated through chemical, photochemical, or electrochemical methods. mdpi.com For instance, photochemical methods involve the excitation of a sensitizer which then oxidizes the substrate to its radical cation. mdpi.com The efficiency and outcome of these radical cation Diels-Alder reactions are influenced by factors such as the steric hindrance of the diene and the electronic properties of the dienophile. encyclopedia.pub
Catalytic Transformations
Catalytic methods offer powerful tools for the selective functionalization of dienes. Transition metals, in particular, play a crucial role in activating and directing the reactivity of compounds like this compound.
Transition Metal-Catalyzed Functionalizations
Transition metal catalysts enable a variety of transformations, including the addition of new functional groups and the formation of new carbon-carbon bonds.
Hydrofunctionalization Reactions (e.g., Hydrocyanation, Hydroarylation)
Hydrofunctionalization involves the addition of an H-X molecule across a double bond. While the hydrocyanation of 1,3-cyclohexadiene has been studied, specific data on the hydrocyanation of this compound is not extensively detailed in the reviewed literature. For the parent 1,3-cyclohexadiene, nickel-catalyzed hydrocyanation has been shown to yield cyclohex-2-ene-1-carbonitrile. nih.gov The mechanism of this reaction is complex, and for substituted dienes, the regioselectivity of the addition is a key challenge. nih.gov
Hydroarylation, the addition of a C-H bond of an arene across a C=C double bond, is another important transformation. Nickel-catalyzed hydroarylation of 1,3-dienes with arylboronic acids has been developed, but these methods often lead to mixtures of regioisomers when applied to alkyl-substituted acyclic dienes. nih.gov Specific studies detailing the hydroarylation of this compound are not prominent in the surveyed scientific literature.
C-C Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org Methodologies for the synthesis of 1,3-dienes through C-C coupling reactions, such as the Heck and Suzuki reactions, are well-established. organic-chemistry.org For instance, palladium-catalyzed coupling of vinyl bromides with alkenes can produce substituted 1,3-dienes. organic-chemistry.org However, specific examples detailing the use of this compound as a substrate in these types of C-C coupling reactions to generate more complex structures are not widely reported in the available literature. A study on the synthesis of eunicellane-type bicycles involved a Sonogashira coupling of a dienol triflate derived from a 1,3-cyclohexadiene moiety, demonstrating that C-C coupling is feasible on such a scaffold. beilstein-journals.org
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation is a process that converts saturated or partially saturated carbocycles into their aromatic counterparts. Catalytic systems, often based on palladium, have been developed for the aerobic dehydrogenation of substituted cyclohexenes to arenes. jimcontent.com The mechanism can involve the activation of an allylic C-H bond by a Pd(II) species, followed by β-hydrogen elimination. jimcontent.com Another approach uses organocatalysts like 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) in the presence of sodium nitrite (B80452) and dioxygen for the oxidative dehydrogenation of dihydroarenes, including 1,4-cyclohexadiene, to benzene (B151609) with high yields. nih.gov The application of these methods specifically to this compound to form cymene would be expected, but detailed mechanistic studies or specific datasets for this substrate are not extensively covered in the reviewed literature.
Photo- and Electrocatalytic Pathways
Photocatalysis and electrocatalysis provide alternative, often milder, pathways for chemical transformations by using light or electricity, respectively, to generate reactive intermediates.
UV irradiation of α-phellandrene in an ethereal solution leads to a ring-opening reaction, forming a mixture of geometrical isomers of 3,7-dimethylocta-1,3,5-triene. rsc.org Continued irradiation of these trienes results in the formation of several monomeric photoproducts, with the major product being exo-6-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene. rsc.org The ozonolysis of α-phellandrene, a reaction of atmospheric significance, has also been studied and proceeds via reaction with ozone at the double bonds. mdpi.com
Electrocatalytic pathways for the transformation of dienes are also an area of interest. While general principles of electrocatalytic hydrogenation and carboxylation of unsaturated carbon-carbon bonds have been established, specific studies detailing the electrocatalytic transformations of this compound are not readily found in the surveyed literature. acs.org These methods typically involve the generation of reactive species at an electrode surface which then interact with the substrate. nih.gov
Below is a table summarizing the types of reactions and the general findings related to this compound (or its close isomer, α-phellandrene).
| Reaction Type | Reactants | Catalyst/Conditions | Products | Findings |
| Radical Cation Cycloaddition | (R)-α-Phellandrene, 4-methoxystyrene | Electron transfer | Mixed cycloaddition products | Demonstrates the feasibility of [4+2] cycloadditions via radical cations for this class of compounds. mdpi.com |
| Photochemical Transformation | α-Phellandrene | UV irradiation in ether | 3,7-dimethylocta-1,3,5-triene, exo-6-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene | Ring-opening occurs, followed by further photochemical isomerization to bicyclic products. rsc.org |
| Ozonolysis | α-Phellandrene, Ozone | Gas-phase reaction | Secondary organic aerosols | Important atmospheric degradation pathway. mdpi.com |
| C-C Coupling (on related scaffold) | 1,3-cyclohexadiene-derived dienol triflate, alkyne | PdCl₂(PPh₃)₂ | C₂₀ ester | Demonstrates the utility of the cyclohexadiene scaffold in cross-coupling reactions. beilstein-journals.org |
Polymerization Studies
The polymerization of cyclohexadiene derivatives, including this compound, is a field of significant interest due to the unique properties of the resulting polymers. These materials, known as polycyclohexadienes (PCHD), possess desirable thermal, mechanical, and chemical characteristics. uoi.gr The inclusion of a six-membered ring in the polymer backbone, which can be further modified, opens avenues for producing materials like semi-conductive polymers. researchgate.net
Anionic Polymerization of Substituted Cyclohexadienes
Anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (MWD), and well-defined architectures. semanticscholar.org However, the anionic polymerization of 1,3-cyclohexadiene (CHD) and its substituted derivatives presents unique challenges. Unlike linear conjugated dienes, common anionic initiators alone, such as alkyllithiums, are often insufficient to produce well-defined PCHD due to competing side reactions. acs.orgacs.org
The key to achieving a controlled or "living" anionic polymerization of cyclohexadienes lies in the use of specific initiator and additive systems. acs.orgresearchgate.netacs.org Research has shown that certain polydentate additives are highly effective at minimizing side reactions when paired with an appropriate butyllithium (B86547) initiator. acs.org
Key Initiator/Additive Systems:
n-Butyllithium (n-BuLi)/N,N,N',N'-tetramethylethylenediamine (TMEDA): This system, particularly with a TMEDA to n-BuLi molar ratio greater than one, has been proven to produce living poly(1,3-cyclohexadiene) with a narrow MWD and predictable chain length. researchgate.netacs.org The rate of polymerization and polymer yield increase with higher concentrations of TMEDA. acs.org
sec-Butyllithium (sec-BuLi)/1,4-diazabicyclo[2.2.2]octane (DABCO): This combination is also effective for the controlled synthesis of PCHD. acs.orgresearchgate.net
n-BuLi/1,2-dimethoxyethane (DME): This system, typically used at 0 °C in benzene, allows for the synthesis of PCHD with good molecular weight control and narrow MWD. acs.org
These living polymerization systems are crucial for the synthesis of advanced block copolymers. By sequential monomer addition, where CHD is typically the last monomer added, researchers have successfully created novel block co-, ter-, and quaterpolymers containing PCHD blocks alongside polystyrene (PS), polyisoprene (PI), and polybutadiene (B167195) (PB). uoi.gr The presence of a substituent like the isopropyl group on the cyclohexadiene ring would be expected to influence the polymerization kinetics due to steric and electronic effects, but the fundamental principles of using polar additives to achieve a living polymerization would remain applicable.
Plasma Polymerization for Thin Film Formation
Plasma polymerization is a versatile, solvent-free technique for depositing highly cross-linked, pinhole-free thin polymer films onto various substrates at room temperature. mdpi.com This method is particularly valuable for creating functional coatings for applications in electronics and materials science.
While studies specifically on this compound are not prominent, extensive research has been conducted on its isomer, 1-isopropyl-4-methyl-1,4-cyclohexadiene (also known as γ-terpinene). mdpi.comjcu.edu.auresearchgate.netmdpi.comdntb.gov.ua These studies provide significant insight into the plasma polymerization of substituted cyclohexadienes for thin film formation.
In a typical process, the monomer is introduced into a low-pressure chamber and subjected to a radio frequency (RF) plasma. This fragments the monomer into reactive species that polymerize and deposit onto a substrate, forming a thin film. mdpi.com The properties of these films are highly dependent on the plasma conditions, especially the RF power.
Research Findings on Plasma-Polymerized γ-Terpinene Films:
Chemical Structure: The resulting polymer films are structurally dissimilar to the original monomer, exhibiting a high degree of cross-linking. mdpi.comdntb.gov.ua The loss of original functional groups and the extent of cross-linking increase with higher deposition power. mdpi.comdntb.gov.ua
Surface Properties: Films are hydrocarbon-rich, and their wettability can be tuned by adjusting RF power. mdpi.comdntb.gov.ua As power increases, the films become more hydrophobic. mdpi.comdntb.gov.ua
Optical and Mechanical Properties: The films are generally optically transparent, with a refractive index around 1.57–1.58. mdpi.com They exhibit excellent mechanical properties, with hardness and resistance to wear improving at higher RF power. mdpi.com
Solvent Resistance: The highly cross-linked nature of the films imparts resistance to solubilization in common organic solvents like chloroform (B151607) and chlorobenzene, with stability increasing at higher fabrication power. mdpi.comdntb.gov.ua
The following table summarizes the effect of RF power on the properties of plasma-polymerized γ-terpinene thin films.
| Property | 10 W | 25 W | 50 W | 75 W |
| Water Advancing Contact Angle (°) | 63.14 mdpi.comresearchgate.net | - | - | 73.53 mdpi.comresearchgate.net |
| Average Roughness (nm) | 0.30 mdpi.com | - | - | 0.21 mdpi.com |
| Hardness (GPa) at 700 µN load | 0.40 mdpi.com | - | - | 0.58 mdpi.com |
| Refractive Index at 500 nm | ~1.57 mdpi.com | ~1.58 mdpi.com | ~1.58 mdpi.com | ~1.58 mdpi.com |
| Optical Band Gap (E_g, eV) | ~3 mdpi.com | ~3 mdpi.com | ~3 mdpi.com | <3 mdpi.com |
Data compiled from multiple sources. mdpi.comresearchgate.netmdpi.com
These findings demonstrate that plasma polymerization of substituted cyclohexadienes is a robust method for creating durable, transparent thin films with tunable properties, making them promising for applications such as encapsulation layers in organic electronics. jcu.edu.aumdpi.com
Microstructure Control in Polycyclohexadienes
The properties of polycyclohexadienes are profoundly influenced by their microstructure, which refers to the way monomer units are linked together. For 1,3-cyclohexadiene, polymerization can proceed via 1,2-addition or 1,4-addition, leading to different pendant group structures on the polymer backbone. researchgate.net The ratio of these microstructures can be precisely controlled during anionic polymerization, primarily by the choice of the polar additive used in the initiator system. researchgate.netdtic.milornl.gov
1,4-Microstructure: This structure results in a six-membered ring within the main polymer chain.
1,2-Microstructure: This structure results in a pendant cyclohexene (B86901) group attached to a four-carbon backbone segment.
The ability to tune the 1,2- versus 1,4-content allows for the fine-tuning of the polymer's physical properties, most notably its glass transition temperature (Tg). researchgate.net
Influence of Additives on Microstructure:
DABCO: The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive in anionic polymerization strongly favors a high 1,4-microstructure content (>87%). researchgate.netdtic.mil
TMEDA: In contrast, N,N,N',N'-tetramethylethylenediamine (TMEDA) promotes the formation of a 1,2-microstructure, which can be the predominant form (~55 wt%). acs.orgdtic.mil
The following table illustrates how the choice of initiator system affects the resulting microstructure of poly(1,3-cyclohexadiene).
| Initiator System | Predominant Microstructure | Reference |
| Alkyllithium / DABCO | High 1,4-addition | acs.orgdtic.mil |
| Alkyllithium / TMEDA | High 1,2-addition | acs.orgdtic.mil |
| Alkyllithium (no additive) | High 1,4-addition | acs.org |
This control over the polymer architecture is a powerful tool. By selecting the appropriate polymerization conditions, materials with tailored properties can be designed. For instance, a higher 1,4-content generally leads to a higher Tg. This level of control is essential for developing PCHD-based materials for specific applications, from thermoplastic elastomers to advanced composites. dtic.mil
Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-isopropyl-1,3-cyclohexadiene, offering unparalleled insight into its three-dimensional structure and dynamic behavior in solution.
Elucidation of Complex Stereochemistry and Regiochemistry
High-resolution NMR spectroscopy is instrumental in defining the precise stereochemical and regiochemical features of this compound and its derivatives. For instance, in the synthesis of bicyclo[2.2.2]octane systems, where a 5-substituted 1,3-cyclohexadiene (B119728) undergoes a Diels-Alder reaction, ¹H NMR is crucial for determining the stereochemistry of the resulting products. nih.gov The chemical shifts and coupling constants of the protons on the cyclohexadiene ring and the isopropyl group provide definitive information about their relative orientations.
In reactions involving the desymmetrization of cyclohexa-1,4-dienes to form substituted 1,3-cyclohexadiene derivatives, NMR, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), is used to establish the stereochemistry of the newly formed chiral centers. cardiff.ac.uk For example, the stereochemistry of a mono-epoxidation product of a cyclohexadiene derivative was confirmed using NOESY NMR spectroscopy. cardiff.ac.uk Similarly, the relative stereochemistry of complex molecules containing a cyclohexadiene moiety can be assigned by examining the ¹H NMR chemical shifts. acs.org
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of the flexible six-membered ring of this compound. The cyclohexadiene ring can undergo ring inversion, and the isopropyl group can exhibit restricted rotation. These conformational changes often occur at rates that are comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectrum.
At low temperatures, the interconversion between different conformers can be slowed down, allowing for the observation of distinct signals for each conformer. By analyzing the coalescence of these signals as the temperature is increased, it is possible to determine the energy barriers for these conformational processes. unibas.it For example, studies on related cyclohexene (B86901) systems have shown that the ring exists in a nonplanar conformation, and the energy barrier for ring inversion can be determined by DNMR. researchgate.net While specific DNMR data for this compound is not detailed in the provided results, the principles are directly applicable. The study of cis-cyclodecene, for instance, revealed two interconversion barriers through detailed ¹³C and ¹H NMR analysis at low temperatures. unibas.it
Vibrational Spectroscopy (IR, Raman) for Conformational and Reaction Pathway Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the conformational landscape and reaction pathways of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.
Calculations on the related α-phellandrene (1-isopropyl-4-methyl-1,3-cyclohexadiene) have identified three stable conformers arising from the rotation of the isopropyl group: trans, gauche+, and gauche-. acs.orgacs.org These conformers have distinct vibrational signatures that can be observed in the IR and Raman spectra. The C=C stretching and C-H bending vibrations, typically found in the 1700–1600 cm⁻¹ and 1200–760 cm⁻¹ regions, are particularly sensitive to conformational changes. acs.org
For α-phellandrene, the antisymmetric stretching of the conjugated C=C bonds is observed around 1663 cm⁻¹ in the IR spectrum, while the symmetric stretch appears at 1601 cm⁻¹. acs.org The latter is weak in the IR but strong in the Raman spectrum, appearing at 1590 cm⁻¹. acs.org Similar vibrational characteristics are expected for this compound, allowing for the identification of different conformers present in a sample.
| Vibrational Mode | α-Phellandrene Experimental IR (cm⁻¹) | α-Phellandrene Calculated (cm⁻¹) |
| C=C Antisymmetric Stretch | 1663 | 1673-1676 |
| C=C Symmetric Stretch | 1601 | 1601-1603 |
Matrix-Isolation Infrared Spectroscopy for Reaction Intermediates
Matrix-isolation infrared spectroscopy is a powerful technique for trapping and characterizing highly reactive intermediates that are formed during chemical reactions. In this method, the reactant molecules are isolated in an inert gas matrix (such as argon) at very low temperatures. acs.orgacs.org This prevents the intermediates from reacting further, allowing for their spectroscopic characterization.
This technique has been instrumental in studying the photochemical and ozonolysis reactions of 1,3-cyclohexadiene and its derivatives. researchgate.netnih.gov For example, upon UV irradiation, matrix-isolated α-phellandrene isomerizes to an open-ring species. acs.orgacs.orgresearchgate.net Similarly, the ozonolysis of 1,3-cyclohexadiene has been shown to proceed through multiple pathways, including the formation of a primary ozonide and a hydroperoxy intermediate, both of which can be identified by their unique IR spectra in the matrix. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The conjugated diene chromophore gives rise to a strong π → π* absorption in the UV region.
The UV irradiation of 1,3-cyclohexadiene itself leads to a photochemical ring-opening reaction to form cis-1,3,5-hexatriene. researchgate.netresearchgate.net This transformation is accompanied by significant changes in the UV-Vis spectrum, as the extent of conjugation changes. The initial strong absorption of the cyclohexadiene ring decreases upon prolonged irradiation. researchgate.net The λ(max) for 1,3-cyclohexadiene is around 253-265 nm. researchgate.netresearchgate.net The position of this absorption is sensitive to the substitution pattern on the diene.
Studies on related systems show that increasing conjugation shifts the absorption maximum to longer wavelengths. libretexts.org Photochemical studies using UV-Vis spectroscopy can provide quantum yields for various photoreactions, such as the isomerization of (Z)- and (E)-1,3,5-hexatriene formed from 1,3-cyclohexadiene. researchgate.net
| Compound | λ(max) (nm) |
| 1,3-Cyclohexadiene | ~253-265 |
| (Z)-1,3,5-Hexatriene | Not specified |
| (E)-1,3,5-Hexatriene | Not specified |
Mass Spectrometry for Molecular Structure and Reaction Monitoring (advanced fragmentation/high resolution)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netnih.gov
The electron ionization (EI) mass spectrum of α-terpinene (1-isopropyl-4-methyl-1,3-cyclohexadiene), a close isomer, is characterized by a molecular ion peak (M⁺) and several fragment ions. researchgate.netnist.gov A characteristic fragmentation pathway for terpenoids containing an isopropyl group involves the loss of this group, resulting in an ion at [M-43]⁺. researchgate.net Another common fragmentation is the loss of a methyl group ([M-15]⁺).
Advanced MS techniques, such as tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), can be used to study the fragmentation pathways in detail. researchgate.net By isolating the molecular ion and subjecting it to collisions with an inert gas, a fragmentation spectrum is produced that is characteristic of the molecule's structure. This is particularly useful for distinguishing between isomers and for monitoring the progress of reactions, such as the conversion of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) in smart fuel applications, which can be followed by gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net
Ultrafast Spectroscopy for Reaction Dynamics
The study of this compound, a substituted derivative of 1,3-cyclohexadiene (CHD), provides significant insight into the mechanisms of electrocyclic photochemical reactions. chemrxiv.org Ultrafast spectroscopy techniques are essential for observing the fleeting transitional states of molecules during these reactions. The substitution of an isopropyl group on the cyclohexadiene ring introduces conformational complexities that influence the photochemical dynamics. aps.org Upon photoexcitation, α-phellandrene undergoes a ring-opening reaction to form isomers of 3,7-dimethylocta-1,3,5-triene. rsc.org The dynamics of this process, from the initial excitation to the formation of the final photoproducts, occur on a femtosecond to picosecond timescale, necessitating the use of sophisticated time-resolved spectroscopic methods to capture the structural evolution in real-time. chemrxiv.organnualreviews.org
Time-Resolved Infrared Spectroscopy
Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for probing the vibrational states of molecules as they evolve during a chemical reaction. This method can provide specific structural information about transient intermediates and their conformational changes. For the ground state isomerization dynamics that follow the photochemical ring-opening of α-phellandrene, TRIR would be an ideal method to probe the different conformations of the resulting triene photoproducts. rsc.org
While specific TRIR studies on the reaction dynamics of α-phellandrene were not prominently available in surveyed research, the potential of this technique is recognized. rsc.org It is suggested that vibrational spectroscopy could offer detailed information on the conformational relaxation of the photoproducts. rsc.org Challenges for TRIR experiments include the strong vibrational transitions, modest frequency shifts between different conformers, and interference from solvent vibrations. rsc.org
Related studies using picosecond time-resolved UV resonance Raman spectroscopy, another vibrational spectroscopy technique, have been conducted on α-phellandrene. encyclopedia.pubmdpi.com These experiments have investigated the ring-opening dynamics, observing the formation of later photoproducts with an s-trans conformation. rsc.org Additionally, matrix isolation infrared spectroscopy has been used to characterize the different ground-state conformers of α-phellandrene (trans, gauche+, and gauche-) based on the orientation of the isopropyl group, which is crucial for understanding the starting point of the photochemical reaction. researchgate.netacs.org
Ultrafast Electron Diffraction (UED)
Ultrafast Electron Diffraction (UED), particularly using megaelectronvolt (MeV) electrons, has provided direct and unambiguous observations of the structural changes in α-phellandrene during its photochemical ring-opening reaction. nih.govarxiv.orgspiedigitallibrary.org This technique allows for the real-time imaging of the molecular structure, tracking the evolution of interatomic distances on the femtosecond timescale. nih.govarxiv.org
Gas-phase MeV-UED investigations of α-phellandrene have successfully imaged the evolution of specific conformers into the photoproduct isomer predicted by the Woodward-Hoffmann rules. nih.govarxiv.org The presence of the isopropyl group leads to several conformers being populated at room temperature. aps.org UED experiments, in conjunction with nonadiabatic quantum molecular dynamics simulations, have shown how the initial conformation of the molecule influences the timescale and quantum efficiency of the photoinduced ring-opening. nih.govarxiv.org
Time-resolved UED experiments have revealed that the ring-opening signature in α-phellandrene appears considerably slower than in the parent compound, 1,3-cyclohexadiene, highlighting the significant effect of the isopropyl substituent on the photochemical dynamics. aps.org
Table 1: Ultrafast Electron Diffraction Findings for α-Phellandrene Ring-Opening
| Feature | Observation | Source |
| Technique | Megaelectronvolt Ultrafast Electron Diffraction (MeV-UED) | nih.govspiedigitallibrary.org |
| Reaction Studied | Photochemical electrocyclic ring-opening | nih.govspiedigitallibrary.org |
| Key Observation | Direct imaging of the evolution of specific conformers into the predicted photoproduct. | nih.govarxiv.org |
| Influencing Factor | The initial conformer geometry affects the reaction timescale and quantum efficiency. | nih.govarxiv.org |
| Comparison to CHD | The appearance of the ring-opening signature is significantly slower than in 1,3-cyclohexadiene. | aps.org |
Extreme UV Photoelectron Spectroscopy
Time-Resolved Photoelectron Spectroscopy (TRPES) is another powerful method used to investigate the ultrafast dynamics of α-phellandrene. This technique provides insights into the electronic states of the molecule during the reaction. A study combining TRPES with quantum chemical calculations has revealed that the ring-opening dynamics of (-)-α-phellandrene are not a simple ballistic motion but occur in a stepwise manner. atlas.jp
This stepwise nature is attributed to the large isopropyl substituent, which creates a potential barrier on the reaction pathway and hinders the ring-opening. atlas.jp The study found that intramolecular vibrations, which are impulsively stimulated upon photoexcitation to Rydberg states, facilitate a periodic isomerization between the equatorial (eq) and axial (ax) conformers. This periodic conversion, with an interval of 436 femtoseconds, plays a crucial role in promoting the ring-opening on the ground state. atlas.jp
Table 2: TRPES Findings on α-Phellandrene Ring-Opening Dynamics
| Parameter | Finding | Source |
| Reaction Dynamics | Stepwise, not ballistic, ring-opening. | atlas.jp |
| Key Mechanism | Impulsively stimulated intramolecular vibrations facilitate periodic isomerization. | atlas.jp |
| Isomerization | Periodic conversion between equatorial (eq) and axial (ax) conformers. | atlas.jp |
| Isomerization Interval | 436 fs | atlas.jp |
| Influencing Factor | The isopropyl group creates a potential barrier, hindering a direct ring-opening. | atlas.jp |
Computational and Theoretical Investigations of 2 Isopropyl 1,3 Cyclohexadiene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For derivatives of 1,3-cyclohexadiene (B119728), these methods have been instrumental in elucidating reaction mechanisms and predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aip.org Hybrid DFT methods, such as B3LYP, which incorporate a portion of Hartree-Fock exchange, have demonstrated exceptional performance for a variety of molecular properties. aip.org
In the context of 1,3-cyclohexadiene derivatives, DFT calculations have been employed to:
Determine Conformational Preferences: For molecules like α-phellandrene (1-isopropyl-4-methyl-1,3-cyclohexadiene) and γ-terpinene (1-isopropyl-4-methyl-1,4-cyclohexadiene), DFT calculations at the B3LYP/6-311++G(d,p) level have identified multiple stable conformers arising from the rotation of the isopropyl group. acs.org These calculations predict the relative energies and populations of trans and gauche conformers. acs.org
Analyze Vibrational Spectra: Theoretical vibrational spectra obtained from DFT calculations are crucial for interpreting experimental infrared (IR) spectra, aiding in the identification of different conformers isolated in cryogenic matrices. acs.org
Investigate Reaction Energetics: DFT has been used to study the thermodynamics and kinetics of reactions involving cyclohexadiene derivatives. For instance, in the Diels-Alder reaction between 1,3-cyclohexadiene and substituted ethenes, DFT calculations at the B3LYP/6-31G* level have been used to determine activation energies and thermodynamic parameters, providing insights into the influence of substituents on reactivity. researchgate.net
| Data Set | Mean Absolute Deviation (kcal/mol) |
| G2 | 2.43 aip.org |
| Extended G2 | 3.08 aip.org |
| G3 | 4.81 aip.org |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for characterizing reaction pathways. Methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) have been applied to study reactions of cyclohexadienes. researchgate.netresearchgate.net
Key applications include:
Mapping Photochemical Reaction Paths: Ab initio multistate second-order perturbation theory (MS-CASPT2) has been used to map the ultrafast photochemical electrocyclic ring-opening of 1,3-cyclohexadiene (CHD). researchgate.net These calculations reveal a complex reaction coordinate on excited state potential energy surfaces, leading to a conical intersection that facilitates deactivation back to the ground state. researchgate.net
Investigating Reaction Mechanisms: For the gas-phase condensation reaction between 1,3-butadiene (B125203) radical cation and acetylene, ab initio calculations at the UMP2/6-311+G(d,p)//UMP2/6-31G(d) + ZPE level have been used to propose a detailed mechanism involving a Diels-Alder type reaction. kuleuven.be
Conformational Analysis: The conformational space of related natural products like thymol (B1683141) (2-isopropyl-5-methylphenol) has been explored using MP2 calculations, revealing different conformers based on the orientation of the isopropyl and hydroxyl groups. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Reaction Pathways
Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, offering insights into conformational changes and reaction dynamics that complement static quantum chemical calculations. researchmap.jpupc.edu
Notable findings from MD simulations include:
Conformational Sampling: Ab initio replica exchange molecular dynamics (REMD) has been used to sample the ground state Boltzmann ensemble of rotamers for hexatriene derivatives, which are related to the ring-opened forms of cyclohexadienes. nih.gov This allows for the study of how substituents, such as isopropyl groups, influence the population of different conformers. nih.gov
Non-Adiabatic Dynamics: Time-dependent density functional theory (TDDFT) surface hopping dynamics have been employed to investigate the S1 photodynamics of Z-hexa-1,3,5-triene and its derivatives. nih.gov These simulations have revealed detailed photoproduct distributions and the mechanisms of their formation, including the role of steric interactions from substituents in directing reaction pathways. nih.gov For instance, larger substituents were found to increase the branching ratio for the formation of cyclohexadiene. nih.gov
Ultrafast Dynamics: Trajectory surface hopping (TSH) schemes, in conjunction with methods like spin-flip time-dependent density functional theory (SF-TDDFT), have been used to model the photoinduced ring-opening of 1,3-cyclohexadiene. nih.gov These simulations provide estimates for the lifetimes of excited states and the quantum yields of the photoreaction. nih.gov
Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a qualitative model used to predict the reactivity and selectivity of chemical reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. imperial.ac.ukicourse.club
Applications in the context of cyclohexadiene derivatives include:
Diels-Alder Reactions: FMO theory is a cornerstone for understanding Diels-Alder reactions. researchgate.net The energy gap between the diene's HOMO and the dienophile's LUMO (for normal electron demand reactions) determines the reaction's feasibility. kuleuven.be
Regioselectivity: While FMO theory has been traditionally used to predict regioselectivity, its utility can be limited for more complex systems. researchgate.net However, it provides a foundational framework for understanding how substituents on the diene or dienophile influence the reaction outcome. researchgate.net
Torquoselectivity: In electrocyclic reactions, FMO analysis can predict the preferred direction of ring opening or closing (conrotatory vs. disrotatory motion) and can also explain torquoselectivity, which is the preference for one conrotatory mode over another. imperial.ac.uk
Potential Energy Surface Mapping and Conical Intersection Analysis
The concept of potential energy surfaces (PESs) is central to understanding chemical reactions. gvsu.edu Conical intersections, which are points where two electronic states become degenerate, play a crucial role in the photochemistry of many organic molecules, including cyclohexadienes, by providing efficient pathways for radiationless deactivation. numberanalytics.com
Key research findings include:
Ultrafast Deactivation: Theoretical studies have shown that the ultrafast (femtosecond) lifetime of the excited state of 1,3-cyclohexadiene is due to the presence of a conical intersection connecting the first excited state (S1) to the ground state (S0). researchgate.net This intersection acts as a funnel, promoting rapid internal conversion.
Locating Conical Intersections: Methods like CASSCF are used to locate and characterize the geometries of conical intersections. researchgate.net The structure at the conical intersection is critical for determining the outcome of the photochemical reaction. researchgate.net
Breakdown of the Born-Oppenheimer Approximation: Conical intersections represent regions where the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. numberanalytics.commaplesoft.com This necessitates the use of non-adiabatic dynamics simulations to accurately model the behavior of molecules in these regions. nih.gov The existence of an extensive set of S1/S0 conical intersection points can explain the very short lifetimes of excited states. researchgate.net
Kinetic Modeling and Mechanistic Prediction
Kinetic modeling combines theoretical calculations of rate constants with experimental data to develop comprehensive reaction mechanisms. This is particularly important for complex processes like combustion and atmospheric chemistry.
Insights from kinetic modeling studies:
Combustion Chemistry: Kinetic models for the combustion of related compounds like 1,3-cyclohexadiene have been developed to predict the formation of various products at high temperatures. scribd.com These models often incorporate pressure-dependent rate constants and detailed reaction pathways, including radical addition reactions. scribd.com
Atmospheric Oxidation: The oxidation of terpenes like γ-terpinene by atmospheric oxidants (e.g., OH radicals) has been studied using computational kinetics. acs.org These studies predict the formation of various intermediates and products, including secondary organic aerosols, and calculate reaction rate constants for key elementary steps. acs.org For example, the unimolecular reaction rate constant for the formation of a specific product from a peroxy radical intermediate was calculated to be 2.3 × 10^4 s⁻¹. acs.org
Predicting Reaction Outcomes: By calculating the activation energies and thermodynamic parameters for different reaction pathways, computational models can predict the dominant reaction channels and the distribution of products under various conditions. researchgate.net For instance, in the Diels-Alder reaction of substituted cyclobutenones, kinetic modeling can predict whether the endo or exo pathway is favored. researchgate.net
Role of 2 Isopropyl 1,3 Cyclohexadiene in Advanced Organic Synthesis and Materials Precursors
Stereoselective Synthesis of Complex Natural Product Scaffolds
The unique structural and electronic properties of 2-isopropyl-1,3-cyclohexadiene make it an important synthon in the stereoselective synthesis of intricate natural products. Its ability to undergo controlled cycloaddition and functionalization reactions is particularly valuable in establishing key stereocenters and ring systems found in biologically active molecules.
The 1,3-cyclohexadiene (B119728) moiety is a core structural feature in a number of eunicellane-type diterpenoids, which are marine natural products often exhibiting interesting biological activities. researchgate.net The synthesis of these complex [8.4.0] bicyclic skeletons can leverage precursors containing a 1,3-cyclohexadiene ring. researchgate.netacs.org A key strategy involves a low-valent titanium-induced pinacol (B44631) cyclization, which has been shown to be highly diastereoselective in forming the ten-membered ring fused to the cyclohexadiene system. researchgate.netacs.org
In one synthetic approach towards eunicellane-type bicycles, a precursor containing the 1,3-cyclohexadiene unit is subjected to McMurry coupling conditions (TiCl4, Zn). cmu.edu This reaction facilitates the formation of a diol, effectively closing the ten-membered ring. cmu.edu The resulting bicyclic diols can then be further elaborated to target specific natural products. The inherent chirality of precursors derived from natural sources like limonene (B3431351) can be carried through the synthesis, establishing the stereochemistry of the final product. researchgate.netacs.org It is noteworthy that these cyclohexadiene-containing intermediates and their precursors are often susceptible to aromatization, particularly when exposed to air. researchgate.netacs.org
Table 1: Key Reactions in the Synthesis of Eunicellane-type Bicycles
| Reaction | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Pinacol Cyclization | Low-valent titanium (e.g., TiCl4/Zn) | Bicyclic diol with a 1,3-cyclohexadiene moiety | researchgate.netacs.org |
The 1,3-cyclohexadiene ring is a direct precursor to an aromatic benzene (B151609) ring through dehydrogenation or oxidation. This transformation, known as aromatization, is a powerful tool in organic synthesis for constructing substituted aromatic compounds from partially saturated cyclic systems. rsc.org The conversion of 1,3-cyclohexadienes to their corresponding benzene derivatives is an exothermic process. wikipedia.org
A common method for the aromatization of cyclohexadiene derivatives involves oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This process is often high-yielding and can be performed under relatively mild conditions, preserving other functional groups in the molecule. For instance, triarylmethanes have been synthesized by the rhodium-catalyzed C-H functionalization of a cyclohexadiene followed by stereoretentive oxidation with DDQ, with no loss of enantiomeric excess. rsc.org In some cases, aromatization can even be achieved using atmospheric oxygen, particularly with sensitive substrates. researchgate.netacs.org The ease of this transformation makes this compound and its derivatives valuable intermediates for accessing polysubstituted aromatic compounds, which might be more challenging to synthesize through traditional electrophilic aromatic substitution routes.
Intermediates in the Synthesis of Heterocyclic Compounds
This compound can serve as a four-carbon component in cycloaddition reactions to construct six-membered heterocyclic rings. The Diels-Alder reaction, a cornerstone of organic synthesis, is not limited to the formation of carbocycles. When the dienophile contains one or more heteroatoms, the reaction is termed a hetero-Diels-Alder reaction and provides a direct route to a wide variety of heterocyclic compounds. kit.edu
A notable application is the aza-Diels-Alder reaction, where an imine acts as the dienophile. The reaction of a cyclic diene with an imine, often activated by a Lewis acid catalyst, can produce tetrahydropyridine (B1245486) derivatives. nih.govnih.gov For example, the reaction of N-tosyl α-imino esters with cyclic dienes in the presence of chiral copper(I)-BINAP complexes can yield the corresponding cycloadducts with high enantioselectivity (up to 95% ee). nih.gov
Similarly, nitroso compounds can function as powerful dienophiles in hetero-Diels-Alder reactions with 1,3-cyclohexadienes. rsc.orgresearchgate.netgoogle.com These reactions typically proceed with high yield to form 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates for the synthesis of amino alcohols and other complex nitrogen- and oxygen-containing molecules. researchgate.netgoogle.com The cycloaddition of singlet oxygen to 5-isopropyl-1,3-cyclohexadiene also leads to the formation of an endoperoxide, a bicyclic ether, demonstrating another pathway to oxygen-containing heterocycles. acs.org
Table 2: Hetero-Diels-Alder Reactions for Heterocycle Synthesis
| Dienophile Type | Heterocyclic Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| Imines (aza-Diels-Alder) | Tetrahydropyridines | Chiral Lewis acids (e.g., Cu(I)-BINAP) | nih.govnih.gov |
| Nitroso Compounds | 3,6-Dihydro-2H-1,2-oxazines | Thermal or catalytic | rsc.orgresearchgate.netgoogle.com |
Precursors for Specialized Polymeric Materials (focused on controlled synthesis, not end-use applications)
The polymerization of 1,3-cyclohexadiene and its derivatives, including this compound, offers a pathway to polymers with unique thermal and mechanical properties. The focus in advanced synthesis is on controlled polymerization techniques that allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers).
Anionic polymerization is a key technique for the controlled synthesis of poly(1,3-cyclohexadiene) (PCHD). acs.org While the use of common anionic initiators like alkyllithiums alone can lead to side reactions, the addition of polar additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) is crucial for achieving a "living" polymerization. acs.orgnih.gov This living character enables the synthesis of PCHD with a narrow molecular weight distribution and predictable molecular weights. nih.gov Furthermore, it allows for the sequential addition of other monomers, such as styrene (B11656), isoprene, or butadiene, to create well-defined block copolymers. uoi.gr For instance, linear block copolymers of styrene and 1,3-cyclohexadiene (PS-b-PCHD) have been synthesized via sequential anionic polymerization. uoi.gr
The microstructure of the resulting polymer (i.e., the ratio of 1,2- to 1,4-addition) can be influenced by the choice of initiator and solvent system. nih.gov For example, alkyllithium/TMEDA systems tend to favor a higher content of 1,2-units. nih.gov
While atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are powerful controlled radical polymerization techniques, their application specifically to this compound is not extensively documented in readily available literature. magtech.com.cnresearchgate.netnih.gov However, these methods are widely used for a vast range of monomers to produce well-defined polymers and block copolymers. nih.govnih.gov The principles of these techniques, which rely on a dynamic equilibrium between active and dormant polymer chains, would theoretically be applicable to diene monomers like this compound, offering potential routes to novel polymer architectures. magtech.com.cnnih.gov
Table 3: Controlled Polymerization of 1,3-Cyclohexadiene Derivatives
| Polymerization Method | Key Features | Resulting Polymer | Reference |
|---|---|---|---|
| Anionic Polymerization | Requires polar additives (e.g., TMEDA, DABCO) for control | Well-defined homopolymers and block copolymers with narrow MWD | acs.orgnih.govuoi.gr |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Eunicellane-type Diterpenoids |
| Limonene |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Triarylmethanes |
| Tetrahydropyridine |
| N-tosyl α-imino ester |
| 3,6-dihydro-2H-1,2-oxazine |
| Endoperoxide |
| Poly(1,3-cyclohexadiene) (PCHD) |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Styrene |
| Isoprene |
| Butadiene |
Stereochemical Considerations and Chiroptical Properties
Chirality Introduction and Control in Synthesis of Isopropyl-Cyclohexadienes
The synthesis of chiral isopropyl-substituted cyclohexadienes often leverages naturally occurring chiral molecules as starting materials. A notable strategy involves the conversion of natural R-carvone into chiral 1-aryl-2-methyl-5-isopropyl-cyclohexadienes. researchgate.netresearchgate.net This transformation is achieved through a cross-coupling reaction as the key step. researchgate.netresearchgate.net The resulting chiral dienes can then be used to create planar-chiral complexes, for instance, by reacting them with ruthenium trichloride (B1173362) (RuCl₃) to yield planar-chiral complexes of the type [(arene)RuCl₂]₂ in good yields of 70-75%. researchgate.netresearchgate.net
Another approach to controlling stereochemistry is through the use of chiral auxiliaries or catalysts. While not directly synthesizing 2-isopropyl-1,3-cyclohexadiene itself, related methodologies highlight the principles of asymmetric synthesis. For example, auxiliary-based protocols have been developed for asymmetric Claisen rearrangements, and chiral amide directing groups are used in ruthenium(II)-catalyzed asymmetric C-H activation to achieve high stereoselectivities. researchgate.net These principles underscore the potential for developing highly controlled syntheses of specific stereoisomers of isopropyl-cyclohexadienes.
Diastereoselectivity and Enantioselectivity in Reactions
The stereochemistry of isopropyl-cyclohexadienes and their derivatives plays a crucial role in directing the outcomes of various chemical reactions, leading to high levels of diastereoselectivity and enantioselectivity.
Enantioselective Reactions: Rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives, such as γ-terpinene (which contains a 1-methyl-4-isopropyl substitution pattern), with diaryldiazomethanes provides an effective route to chiral triarylmethanes. nih.govacs.org These reactions can proceed with high enantioselectivity, influenced by the choice of chiral dirhodium tetracarboxylate catalysts. nih.govacs.org An interesting aspect of this reaction is its site selectivity; functionalization is favored at the position alpha to the methyl group over the position alpha to the isopropyl group by a ratio of 12:1. nih.govacs.org
| Reactant (Diene) | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| γ-Terpene | Rh₂(S-PTAD)₄ | Triarylmethane 25 | - | - | nih.gov |
| 1-Methyl-1,4-cyclohexadiene | Rh₂(S-PTAD)₄ | Triarylmethane 13 | 89% | 75% ee | acs.org |
| 1-Methyl-1,4-cyclohexadiene | Rh₂(S-PTAD)₄ | Triarylmethane 15 | - | 93% ee | acs.org |
Cobalt(I)-catalyzed hydroacylation reactions also demonstrate excellent enantioselectivity. When a diene with a 2-isopropyl substituent reacts with various aldehydes, the corresponding isobutyl ketone product is formed with a high enantiomeric ratio (er) of 97:3. nih.gov Similarly, palladium-catalyzed three-component carboamination reactions of 1,3-cyclohexadiene (B119728) with aryl iodides and anilines can produce chiral cyclohexenylamines with high enantioselectivity, a method that shows promise for substituted dienes. dicp.ac.cn
Diastereoselective Reactions: The synthesis of eunicellane-type diterpenoid skeletons incorporating a 1,3-cyclohexadiene moiety showcases remarkable diastereoselectivity. A key step, a low-valent titanium-induced pinacol (B44631) cyclization, was found to be perfectly diastereoselective. beilstein-journals.org The relative configuration of the resulting diol products was determined through conversion to their diastereomers via an oxidation/reduction sequence, with conformational analysis aiding the structural assignment. beilstein-journals.org
The reaction of an isopropyl-substituted cyclohexadiene with singlet oxygen provides another example of diastereoselectivity. This reaction yields an endoperoxide that results from the preferential attack of singlet oxygen on the more sterically hindered face of the diene. acs.org A proposed explanation is that attack from the less hindered face may lead to an "ene" reaction instead of the cycloaddition required for endoperoxide formation. acs.org Furthermore, intramolecular [2+2] photocycloadditions of compounds like 4-(2'-isopropyl-3'-butenyl)-2,5-cyclohexadien-1-ones also exhibit regio- and diastereoselectivity. acs.org
Conformational Analysis of Isopropyl-Substituted Cyclohexadienes
The conformational preferences of the isopropyl group in cyclohexadiene systems are a subject of detailed study, often revealing behavior that contrasts with simple cyclohexane (B81311) derivatives.
Computational studies using ab initio molecular orbital calculations have investigated the conformational isomers of (R)-α-phellandrene and related 5-alkyl-1,3-cyclohexadienes. researchgate.net These studies found that the conformer where the 5-alkyl group (including isopropyl) is in an axial orientation is more stable than the conformer where it is in an equatorial position. researchgate.net This finding is consistent with experimental evidence suggesting the axial-isopropyl conformer is predominant in the conformational equilibrium of α-phellandrene. researchgate.net This preference for the axial position is unusual compared to monosubstituted cyclohexanes, where the equatorial position is typically favored to minimize 1,3-diaxial steric strain. libretexts.org
In more complex systems derived from isopropyl-cyclohexadienes, such as eunicellane-type bicycles, conformational analysis is also critical. For certain diastereomers, the preferred conformation places all non-sp³-hybridized carbon atoms of the ring system and adjacent atoms nearly in a plane, with the isopropyl group and other ring carbons located on opposite sides of this plane. beilstein-journals.org The analysis of these complex structures can be complicated by the presence of several conformers with similar energy levels. beilstein-journals.org
The stability of conformers is influenced by steric interactions. In a standard cyclohexane ring, the steric bulk of a substituent, often quantified by its "A-value," determines the energy difference between axial and equatorial positions. The steric bulk generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org However, as seen with 5-isopropyl-1,3-cyclohexadiene, the electronic and geometric constraints of the diene system can lead to a reversal of these typical preferences. researchgate.net
Environmental and Biochemical Aspects of Cyclohexadiene Research
Enzymatic Transformations of Isopropyl-Cyclohexadienes (basic biochemical pathways)
Enzymatic transformations involving isopropyl-cyclohexadiene frameworks are crucial in the biosynthesis of a variety of natural products and in the metabolic pathways of certain microorganisms. These transformations are characterized by high specificity and efficiency, often involving complex stereochemical control.
One significant biochemical reaction is the dearomatization of isopropyl-substituted aromatic compounds to form cyclohexadiene intermediates. For instance, in the anaerobic degradation of p-cymene (B1678584) by the denitrifying bacterium Aromatoleum aromaticum pCyN1, 4-isopropylbenzoyl-CoA is a key intermediate. This compound is believed to undergo a reductive dearomatization by a class I benzoyl-CoA reductase. This enzymatic reaction stereospecifically produces (S)‐4‐isopropyl‐1,5‐cyclohexadiene‐1‐carbonyl‐CoA. researchgate.net Further enzymatic steps then lead to the breakdown of the ring structure. researchgate.net
Another proposed pathway involves the anaerobic degradation of α-terpinene, which is believed to converge with the p-cymene degradation pathway. A key step in this proposed pathway is the disproportionation of 4-isopropyl-1,3-cyclohexadiene-1-carbonyl-CoA. d-nb.info This reaction would yield p-isopropylbenzoyl-CoA and 4-isopropyl-1-cyclohexene-1-carbonyl-CoA, demonstrating a sophisticated enzymatic strategy for metabolizing these cyclic compounds. d-nb.info
The following table summarizes key enzymatic transformations involving isopropyl-cyclohexadiene intermediates.
Table 1: Enzymatic Transformations of Isopropyl-Cyclohexadiene Derivatives| Precursor | Enzyme/Enzyme Class | Transformation | Product | Organism/System |
|---|---|---|---|---|
| 4-Isopropylbenzoyl-CoA | Benzoyl-CoA Reductase (Class I) | Reductive Dearomatization | (S)‐4‐isopropyl‐1,5‐cyclohexadiene‐1‐carbonyl‐CoA | Aromatoleum aromaticum pCyN1 researchgate.net |
| α-Terpinene | Putative enzymes | Degradation via disproportionation | 4-Isopropyl-1,3-cyclohexadiene-1-carbonyl-CoA (intermediate) | Strain pCyN1 d-nb.info |
The cyclohexadiene motif is a structural component of numerous natural products, many of which exhibit significant biological activities. The biosynthesis of these molecules often involves enzyme-catalyzed cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming substituted cyclohexene (B86901) rings from a diene and a dienophile. nih.gov In nature, enzymes called Diels-Alderases catalyze these reactions with remarkable control over stereoselectivity and enantioselectivity. nih.gov For example, the biosynthesis of certain Diels-Alder type adducts in plants of the Morus genus involves an enzyme-controlled reaction between a dehydroprenylphenol diene and a chalcone (B49325) dienophile. nih.gov While the diene in these specific examples is a dehydroprenylphenol, the enzymatic machinery demonstrates the capability of nature to construct complex cyclohexene and, by extension, cyclohexadiene structures from simpler precursors. nih.gov
Polyketide biosynthesis is another major pathway that can lead to the formation of cyclic structures, including those containing cyclohexadiene rings. syr.eduoup.com Modular polyketide synthases (PKSs) assemble polyketide chains from simple acyl-CoA precursors. oup.com Intramolecular cyclizations of the linear polyene intermediates, sometimes involving Diels-Alder reactions, can generate the cyclic core of these natural products. syr.edu For instance, the biosynthesis of spirotetronate antibiotics involves the formation of a linear polyketide intermediate containing diene functionalities, which then undergoes cyclization to form a cyclohexene ring as part of a complex polycyclic system. oup.com
The shikimate pathway is another fundamental metabolic route that produces aromatic amino acids and a wide array of other aromatic compounds in plants and microorganisms. researchgate.net While its primary products are aromatic, derivatives of shikimate and chorismate can serve as precursors for metabolites containing partially saturated rings, including cyclohexadienes. For example, microbial production of (+)-trans-2,3-dihydroxy-2,3-dihydrobenzoic acid from the shikimate pathway provides a versatile starting material for the synthesis of various natural products. researchgate.net
The table below outlines some biosynthetic pathways leading to natural products with cyclohexadiene-related structures.
Table 2: Biosynthetic Pathways to Cyclohexadiene-Containing or Related Natural Products| Pathway | Key Reaction Type | Enzyme Class Example | Resulting Core Structure | Example Natural Product Class |
|---|---|---|---|---|
| Diels-Alder Adduct Biosynthesis | [4+2] Cycloaddition | Diels-Alderase nih.gov | Cyclohexene/Cyclohexadiene | Morus Adducts (e.g., Chalcomoracin) nih.gov |
| Polyketide Biosynthesis | Intramolecular Cyclization | Polyketide Synthase (PKS) oup.com | Cyclohexene | Spirotetronates (e.g., Chlorothricin) oup.com |
| Shikimate Pathway | Enzymatic Transformations of Chorismate/Shikimate | Various | Dihydroxy-dihydrobenzoic acid researchgate.net | Precursor for various natural products researchgate.net |
Academic Studies on Environmental Degradation Pathways (chemical mechanisms)
The environmental fate of 2-isopropyl-1,3-cyclohexadiene and related compounds is influenced by various chemical degradation processes. These mechanisms can include hydrolysis, oxidation, and reactions initiated by radicals in different environmental compartments.
Hydrolysis can be a degradation pathway for derivatives of cyclohexadiene. For example, cyclohexadiene oxide undergoes spontaneous hydrolysis. rsc.org The rate of this hydrolysis is influenced by the ring size and strain. While this compound itself does not have an epoxide group, oxidized derivatives formed in the environment could be susceptible to such reactions. rsc.org
In anaerobic environments, the degradation of chlorinated compounds can proceed through intermediates that include cyclohexadiene structures. The degradation of various isomers of hexachlorocyclohexane (B11772) (HCH) involves successive dichloroelimination and dehydrochlorination steps. nih.gov For instance, the anaerobic degradation of α-HCH is proposed to proceed via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.gov These studies highlight the role of the cyclohexadiene ring as a transient intermediate in the breakdown of persistent organic pollutants.
The degradation of some organic pollutants in wastewater can also involve cyclohexadiene intermediates. For example, the degradation of 2-chloroaniline (B154045) (2-CA) by ionizing radiation can proceed through different mechanisms depending on the dominant reactive species. nih.gov In processes dominated by hydrogen radicals or hydrated electrons, reductive dechlorination of 2-CA can occur, leading to the formation of 6-amino-1,4-cyclohexadiene as a main intermediate product. nih.gov
The following table provides a summary of chemical degradation pathways involving cyclohexadiene intermediates.
Table 3: Chemical Degradation Pathways Involving Cyclohexadiene Intermediates| Original Compound | Degradation Process | Key Intermediate | Environment/Condition |
|---|---|---|---|
| Cyclohexadiene oxide | Spontaneous Hydrolysis | Not applicable | Aqueous rsc.org |
| Hexachlorocyclohexane (α-HCH) | Anaerobic Degradation | δ-3,4,5,6-tetrachloro-1-cyclohexene nih.gov | Anaerobic nih.gov |
| 2-Chloroaniline (2-CA) | Ionizing Radiation (reductive) | 6-amino-1,4-cyclohexadiene nih.gov | Aqueous (Wastewater) nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-Isopropyl-1,3-cyclohexadiene?
- Methodological Answer : A common approach involves Diels-Alder reactions using a conjugated diene (e.g., 1,3-cyclohexadiene) and an appropriate dienophile (e.g., isopropyl-substituted alkene). For example, reacting 1,3-cyclohexadiene with 2-bromopropane under controlled conditions (e.g., Lewis acid catalysis) can yield the target compound. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .
- Key Considerations : Monitor reaction temperature and stoichiometry to avoid side products like [4+2] vs. [2+2] cycloadducts. Validate intermediates using thin-layer chromatography (TLC).
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm diene conjugation (chemical shifts δ 5.0–6.0 ppm for protons on the diene) and isopropyl group integration (δ 1.0–1.5 ppm for methyl groups).
- Infrared (IR) Spectroscopy : Look for C=C stretching vibrations (~1600–1680 cm) and absence of carbonyl peaks to rule out oxidation.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference data from the CRC Handbook of Chemistry and Physics .
- Data Table :
| Technique | Expected Signal | Diagnostic Feature |
|---|---|---|
| -NMR | δ 5.2–5.8 (multiplet, 2H) | Diene protons |
| -NMR | δ 125–135 ppm | sp-hybridized carbons |
| IR | ~1620 cm | C=C stretch |
Q. What are the critical stability considerations for handling this compound?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent autoxidation or polymerization.
- Light Sensitivity : Protect from UV light using amber glassware to avoid [2+2] photodimerization.
- Safety Protocols : Follow guidelines in safety data sheets (SDS) for cyclohexadiene derivatives, including fume hood use and PPE (gloves, goggles) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-rich diene may favor electrophilic dienophiles.
- Transition State Analysis : Use software like Gaussian or ORCA to model reaction pathways and activation energies. Compare computational results with experimental kinetic data .
- Case Study : A DFT study of 1,3-cyclohexadiene derivatives showed that isopropyl substituents lower the HOMO energy by 0.3 eV, reducing reactivity toward electron-deficient dienophiles.
Q. What experimental strategies resolve contradictions in isomerization data for this compound under thermal conditions?
- Methodological Answer :
- Variable-Temperature NMR : Track dynamic isomerization (e.g., chair vs. boat conformers) by observing coalescence of proton signals at elevated temperatures.
- Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) and analyze product ratios via GC. Use Eyring plots to determine activation parameters .
- Example : Conflicting reports on dominant isomers may arise from solvent polarity effects. Repeat experiments in non-polar (hexane) vs. polar (DMSO) solvents to assess solvent-dependent equilibria.
Q. How can researchers address challenges in quantifying trace impurities in this compound using advanced spectroscopic techniques?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels by comparing experimental exact masses with theoretical values.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts (e.g., 1,4-cyclohexadiene isomers).
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to spectral data for pattern recognition of impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
